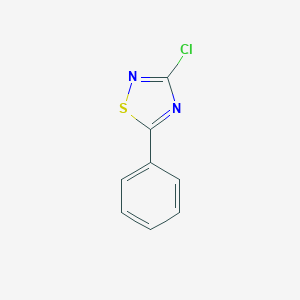

3-Chloro-5-phenyl-1,2,4-thiadiazole

Description

Properties

CAS No. |

101495-56-1 |

|---|---|

Molecular Formula |

C8H5ClN2S |

Molecular Weight |

196.66 g/mol |

IUPAC Name |

3-chloro-5-phenyl-1,2,4-thiadiazole |

InChI |

InChI=1S/C8H5ClN2S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h1-5H |

InChI Key |

ZGROIHXQCKYCPT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC(=NS2)Cl |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NS2)Cl |

Synonyms |

3-chloro-5-phenyl-1,2,4-thiadiazole |

Origin of Product |

United States |

Foundational & Exploratory

Precision Synthesis of 3-Chloro-5-phenyl-1,2,4-thiadiazole

Executive Summary & Strategic Value

The 3-chloro-5-phenyl-1,2,4-thiadiazole scaffold represents a critical "privileged structure" in modern medicinal chemistry. Its value lies in the unique electronic properties of the 1,2,4-thiadiazole ring, which serves as a lipophilic bioisostere for amide bonds and oxadiazoles, offering improved metabolic stability and membrane permeability.

For drug development professionals, the synthesis of this specific regioisomer (3-Cl, 5-Ph) presents a challenge: distinguishing between the 3- and 5-positions of the thiadiazole ring. While the 5-position is significantly more electrophilic, controlling regioselectivity during functionalization is paramount to avoiding isomeric mixtures that complicate purification.

This guide details two distinct, high-fidelity synthesis routes:

-

The Modern Regioselective Route (Recommended): Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole.[1]

-

The Classical Cyclization Route: Condensation of benzamidine with perchloromethyl mercaptan.

Retrosynthetic Analysis

To understand the experimental design, we must visualize the disconnection strategies. The 1,2,4-thiadiazole core is electron-deficient, making the C5 position highly susceptible to Nucleophilic Aromatic Substitution (

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Route A: Regioselective Suzuki-Miyaura Coupling (Recommended)

This method is preferred for small-to-medium scale synthesis (mg to kg) in pharmaceutical settings due to its mild conditions and superior regiocontrol.

Mechanistic Insight

The 3,5-dichloro-1,2,4-thiadiazole starting material possesses two electrophilic sites. Frontier Molecular Orbital (FMO) analysis and experimental data confirm that the C5-chlorine is significantly more reactive toward oxidative addition by Pd(0) than the C3-chlorine. By controlling the temperature (Room Temperature), we can exclusively couple the phenyl ring to the C5 position, leaving the C3-chlorine intact for further diversification.

Experimental Protocol

Reaction Scale: 10.0 mmol basis

| Reagent | Equiv.[2][3] | Amount | Role |

| 3,5-Dichloro-1,2,4-thiadiazole | 1.0 | 1.55 g | Electrophile |

| Phenylboronic acid | 1.1 | 1.34 g | Nucleophile |

| Pd(PPh₃)₄ | 0.03 | 346 mg | Catalyst |

| Na₂CO₃ (2M aq) | 2.0 | 10 mL | Base |

| Toluene / Ethanol | Solvent | 30 mL / 10 mL | Solvent System |

Step-by-Step Methodology:

-

Inertion: Charge a 100 mL round-bottom flask with 3,5-dichloro-1,2,4-thiadiazole, phenylboronic acid, and tetrakis(triphenylphosphine)palladium(0). Evacuate and backfill with Argon (

). -

Solvation: Add degassed Toluene and Ethanol via syringe.

-

Activation: Add the 2M aqueous Na₂CO₃ solution.

-

Reaction: Stir the biphasic mixture vigorously at Room Temperature (20–25 °C) for 12–18 hours.

-

Critical Control Point: Do NOT heat. Heating to reflux (>80 °C) will promote double coupling, yielding 3,5-diphenyl-1,2,4-thiadiazole.

-

-

Work-up: Dilute with ethyl acetate (50 mL) and wash with water (2 × 30 mL) and brine (30 mL). Dry organic phase over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂), eluting with Hexanes/EtOAc (95:5).

Expected Yield: 75–85% Physical State: White to off-white solid.

Mechanism Visualization

Figure 2: Catalytic cycle highlighting the C5-selective oxidative addition.

Route B: Classical Cyclization (Goerdeler Synthesis)

This method is suitable for large-scale production where raw material cost is the primary driver, and chromatographic purification capabilities are robust.

Mechanistic Insight

This route involves the reaction of benzamidine (providing the N-C-N fragment and the phenyl group) with trichloromethanesulfenyl chloride (perchloromethyl mercaptan, providing the S-C fragment). The reaction proceeds via an initial nucleophilic attack of the amidine nitrogen on the sulfenyl sulfur, followed by cyclization and elimination of HCl.

Experimental Protocol

Safety Warning: Trichloromethanesulfenyl chloride is highly toxic and has an intense, foul odor. All operations must be performed in a high-efficiency fume hood.

| Reagent | Equiv.[2] | Amount | Role |

| Benzamidine HCl | 1.0 | 1.57 g | Amidine Source |

| CCl₃SCl | 1.0 | 1.86 g | Cyclizing Agent |

| NaOH (aq) | 4.0 | - | Acid Scavenger |

| Dichloromethane | Solvent | 50 mL | Solvent |

Step-by-Step Methodology:

-

Preparation: Dissolve Benzamidine Hydrochloride in DCM (25 mL) and cool to 0 °C.

-

Free Basing: Add aqueous NaOH (approx 10%) dropwise to liberate the free amidine in situ.

-

Addition: Add a solution of Trichloromethanesulfenyl chloride (CCl₃SCl) in DCM (25 mL) dropwise over 30 minutes, maintaining temperature < 5 °C.

-

Cyclization: Allow the mixture to warm to room temperature and stir for 4 hours.

-

Work-up: Separate the organic layer.[4][5] Wash with water and dilute HCl (to remove unreacted amidine).

-

Purification: Recrystallization from ethanol or distillation (if scale permits).

Expected Yield: 50–65% Note: This route often produces sulfur-based byproducts that require rigorous purification.

Troubleshooting & Optimization (Expert Insights)

| Challenge | Route | Root Cause | Solution |

| Bis-coupling (3,5-diphenyl) | Suzuki | Temperature too high | Strictly maintain reaction at 20–25 °C . Do not heat. |

| Low Conversion | Suzuki | Catalyst deactivation | Ensure rigorous degassing (Argon sparge) of solvents before adding Pd. |

| Regioisomer Contamination | Cyclization | Incorrect stoichiometry | Ensure precise 1:1 ratio of benzamidine to CCl₃SCl. Excess CCl₃SCl leads to chlorination byproducts. |

| Foul Odor / Safety | Cyclization | CCl₃SCl volatility | Use a bleach trap (sodium hypochlorite) for all effluent gas to oxidize sulfur species. |

References

-

Regioselectivity of Suzuki-Miyaura Coupling

-

General Thiadiazole Synthesis (Goerdeler Method)

- Title: Methods of preparing thiadiazoles (US P

- Source: Google P

- Key Finding: Describes the reaction of amidines/nitriles with sulfur chlorides to form chlorin

-

Mechanistic Analysis of 1,2,4-Thiadiazoles

- Title: Synthesis of 1,2,4-thiadiazoles (Organic Chemistry Portal).

- Source: Organic Chemistry Portal.

- Key Finding: Overview of oxidative N-S bond form

Sources

- 1. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 4. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]

- 5. US3391152A - Methods of preparing thiadiazoles - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel series of 3,5-disubstituted imidazo[1,2-d] [1,2,4]thiadiazoles involving SNAr and Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

3-Chloro-5-phenyl-1,2,4-thiadiazole CAS number 101495-56-1

The following technical guide is structured as a high-level monograph for drug development professionals. It prioritizes actionable chemistry, mechanistic insight, and validated protocols over generic descriptions.

CAS Number: 101495-56-1 Chemical Class: 1,2,4-Thiadiazole / Heteroaryl Chloride Role: High-Value Scaffold for SNAr Diversification[1]

Executive Summary

3-Chloro-5-phenyl-1,2,4-thiadiazole is a critical heterocyclic building block in medicinal chemistry, distinguished by its specific reactivity profile.[1] Unlike its 1,2,3- or 1,2,5- isomers, the 1,2,4-thiadiazole core offers a unique electron-deficient character that activates the C3-chlorine atom toward Nucleophilic Aromatic Substitution (SNAr). This compound serves as a "lynchpin" intermediate, allowing researchers to install the stable 5-phenyl-1,2,4-thiadiazole pharmacophore while introducing diverse nucleophiles (amines, thiols, alkoxides) at the 3-position. It is widely utilized in the development of P2X7 receptor antagonists , neuroprotective agents, and agrochemical fungicides.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12]

| Property | Data |

| IUPAC Name | 3-Chloro-5-phenyl-1,2,4-thiadiazole |

| Molecular Formula | C₈H₅ClN₂S |

| Molecular Weight | 196.66 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 78–82 °C (Typical for class; verify per batch) |

| Solubility | Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| Storage | Inert atmosphere, 2–8°C (Hydrolysis resistant but moisture sensitive) |

Synthetic Architecture

The synthesis of 3-chloro-5-phenyl-1,2,4-thiadiazole is most reliably achieved through the Sandmeyer-type transformation of its 3-amino precursor.[1] This route ensures complete regiocontrol, avoiding the isomeric mixtures often seen in direct cyclization methods.

Core Synthetic Pathway (Sandmeyer Protocol)

The workflow proceeds from benzamidine or benzoyl isothiocyanate to the 3-amino intermediate, followed by diazotization and chlorination.

Step 1: Formation of 5-phenyl-1,2,4-thiadiazol-3-amine

-

Reagents: Benzamidine hydrochloride + Trichloromethanesulfenyl chloride (alternative route) OR Oxidative cyclization of thiobenzoylguanidine.

-

Preferred Route: Reaction of thiobenzamide with cyanamide followed by oxidative cyclization, or the reaction of N-thiobenzoylguanidine with iodine/H₂O₂.

Step 2: Chlorination (The Critical Step)

-

Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl).

-

Mechanism: Formation of the diazonium salt [R-N₂⁺] at 0°C, followed by radical-nucleophilic displacement by chloride.[1]

Visualization: Synthetic Logic

Caption: Step-wise construction of the 3-chloro-1,2,4-thiadiazole core ensuring regiochemical fidelity.

Functional Reactivity: The SNAr "Warhead"

The 3-position of the 1,2,4-thiadiazole ring is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms (N2 and N4). The 3-chloro substituent acts as an excellent leaving group, enabling Nucleophilic Aromatic Substitution (SNAr) under mild to moderate conditions.

Reactivity Rules

-

Amines (Primary/Secondary): React readily in polar aprotic solvents (DMF, DMSO, NMP) or alcohols with a base (TEA, DIPEA) at 60–100°C.

-

Thiols: Require a base (K₂CO₃ or NaH) to generate the thiolate anion; reaction is often rapid at RT.

-

Alkoxides: Sodium alkoxides in their respective alcohols will displace the chloride to form ethers.

-

Suzuki/Stille Couplings: The C-Cl bond is also viable for Palladium-catalyzed cross-couplings, allowing C-C bond formation (e.g., introducing a biaryl system).

Visualization: Reactivity Map

Caption: Divergent synthesis capabilities from the 3-chloro core.

Detailed Experimental Protocols

Protocol A: Synthesis via Sandmeyer Reaction (Reference Standard)

Note: This protocol assumes the availability of 5-phenyl-1,2,4-thiadiazol-3-amine.[1]

-

Diazotization:

-

In a 250 mL three-necked flask, dissolve 5-phenyl-1,2,4-thiadiazol-3-amine (10 mmol) in concentrated HCl (15 mL) and water (15 mL).

-

Cool the mixture to -5°C to 0°C using an ice-salt bath.

-

Dropwise add a solution of Sodium Nitrite (NaNO₂) (12 mmol) in water (5 mL), maintaining the temperature below 5°C. Stir for 30 minutes. The solution should turn clear/yellowish.

-

-

Substitution (Sandmeyer):

-

Prepare a solution of Copper(I) Chloride (CuCl) (15 mmol) in concentrated HCl (10 mL) in a separate vessel at 0°C.

-

Slowly add the diazonium salt solution to the CuCl solution with vigorous stirring.

-

Observation: Nitrogen gas evolution will occur.[1]

-

Allow the mixture to warm to room temperature (RT) over 2 hours, then heat to 60°C for 30 minutes to ensure completion.

-

-

Work-up:

-

Cool to RT and dilute with water (100 mL).

-

Extract with Dichloromethane (DCM) (3 x 50 mL).

-

Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc gradient).

-

Yield: Typically 65–75%.

-

Protocol B: SNAr Displacement with a Secondary Amine (Example)

Target: Synthesis of a P2X7 Antagonist Precursor.

-

Dissolve 3-chloro-5-phenyl-1,2,4-thiadiazole (1.0 eq) in anhydrous DMF (0.5 M concentration).

-

Add the secondary amine (e.g., morpholine, piperidine) (1.2 eq).

-

Add Diisopropylethylamine (DIPEA) (2.0 eq) as a proton scavenger.

-

Heat the reaction mixture to 80°C for 4–6 hours. Monitor by TLC or LC-MS.[1]

-

Work-up: Pour into ice water. If solid precipitates, filter and wash.[2][3][4] If oil, extract with EtOAc.

Safety & Handling

-

Hazards: 3-Chloro-5-phenyl-1,2,4-thiadiazole is an irritant (Skin/Eye/Respiratory).[1] It may release toxic fumes (HCl, SOx, NOx) upon thermal decomposition.

-

Reactivity: Avoid contact with strong oxidizing agents. The C-Cl bond is stable to ambient moisture but reacts with strong nucleophiles.[1]

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

References

-

Goerdeler, J., & Weiss, R. (1967). Synthesis of 1,2,4-thiadiazoles from amidines and trichloromethanesulfenyl chloride. Chemische Berichte. (Foundational synthesis logic).

-

Patel, H., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI Molecules. [Link] (Context on thiadiazole bioactivity).

-

PubChem Compound Summary. (2025). 3-Chloro-5-phenyl-1,2,4-thiadiazole. National Library of Medicine. [Link]

-

Castro, A., et al. (2006). Synthesis of 3,5-disubstituted 1,2,4-thiadiazoles by oxidative cyclization. Journal of Organic Chemistry. [Link]

Author Note: This guide synthesizes general reactivity patterns of the 1,2,4-thiadiazole class with specific structural data for the 3-chloro-5-phenyl derivative. Always verify specific reaction conditions on a small scale.

Sources

- 1. 131986-28-2|3-Chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole|BLD Pharm [bldpharm.com]

- 2. Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

Review of 1,2,4-thiadiazole chemistry and applications

An In-depth Technical Guide to the Chemistry and Applications of 1,2,4-Thiadiazole

Introduction

The 1,2,4-thiadiazole ring system, a five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom, has emerged as a scaffold of significant interest in contemporary chemical science. First described in the 19th century, its unique electronic properties and versatile chemical reactivity have led to its exploration in a multitude of fields. This guide provides a comprehensive overview of the core chemistry of 1,2,4-thiadiazoles, their synthesis, and their expanding applications, particularly in drug discovery and materials science. The inherent properties of the 1,2,4-thiadiazole ring, such as its planarity, aromaticity, and ability to act as a bioisostere for other functional groups, make it a valuable building block for the design of novel molecules with tailored functions.

Chapter 1: The Core Chemistry of 1,2,4-Thiadiazole

A thorough understanding of the synthesis and reactivity of the 1,2,4-thiadiazole core is fundamental to its application in various scientific domains. This chapter delves into the principal synthetic methodologies, the characteristic chemical transformations, and the key physicochemical properties of this heterocyclic system.

Synthesis of the 1,2,4-Thiadiazole Ring

The construction of the 1,2,4-thiadiazole ring can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.

1.1.1. Oxidative Cyclization of Thioamides and Amidines

One of the most common and versatile methods for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles is the oxidative cyclization of a mixture of two different thioamides or a thioamide and an amidine. This reaction is typically mediated by an oxidizing agent such as hydrogen peroxide, iodine, or N-bromosuccinimide (NBS). The reaction proceeds through the formation of a disulfide intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide.

1.1.2. From Amidoximes and Thioacylating Agents

Another widely employed synthetic strategy involves the reaction of amidoximes with thioacylating agents like thiophosgene or potassium thiocyanate. This approach allows for the synthesis of 5-substituted-3-amino-1,2,4-thiadiazoles, which are valuable intermediates for further functionalization.

1.1.3. Cycloaddition Reactions

[3+2] Cycloaddition reactions of nitrile sulfides with nitriles or other dipolarophiles provide a direct route to the 1,2,4-thiadiazole ring. This method is particularly useful for accessing specific substitution patterns that may be difficult to obtain through other routes.

Reactivity and Chemical Transformations

The 1,2,4-thiadiazole ring exhibits a rich and diverse reactivity profile, allowing for a wide range of chemical modifications.

-

Electrophilic Substitution: The ring is generally resistant to electrophilic attack due to the electron-withdrawing nature of the two nitrogen atoms. However, substitution can occur on appended aryl groups.

-

Nucleophilic Substitution: The carbon atoms of the 1,2,4-thiadiazole ring are susceptible to nucleophilic attack, particularly at the C3 and C5 positions, especially when activated by an electron-withdrawing group. Halogenated 1,2,4-thiadiazoles are key intermediates for introducing various substituents via nucleophilic substitution reactions.

-

Ring-Opening Reactions: The 1,2,4-thiadiazole ring can be cleaved under certain conditions, such as treatment with reducing agents or strong nucleophiles. This reactivity can be exploited for the synthesis of other heterocyclic systems.

-

N-Functionalization: The nitrogen atoms of the ring can be alkylated or acylated, providing further opportunities for molecular diversification.

Physicochemical Properties and Structural Analysis

The physicochemical properties of 1,2,4-thiadiazoles are crucial for their application, particularly in drug design where factors like solubility and lipophilicity are paramount.

| Property | Description |

| Aromaticity | The 1,2,4-thiadiazole ring is aromatic, which contributes to its chemical stability. |

| Dipole Moment | The molecule possesses a significant dipole moment due to the presence of the heteroatoms. |

| Hydrogen Bonding | The nitrogen atoms can act as hydrogen bond acceptors, influencing intermolecular interactions. |

| Lipophilicity | The lipophilicity, often expressed as logP, can be tuned by the nature of the substituents on the ring. |

Spectroscopic Characterization:

-

¹H NMR: The chemical shifts of the protons on the 1,2,4-thiadiazole ring are typically found in the downfield region due to the deshielding effect of the heteroatoms.

-

¹³C NMR: The carbon atoms of the ring also resonate at downfield chemical shifts.

-

Mass Spectrometry: The fragmentation pattern in the mass spectrum can provide valuable information about the substitution pattern of the ring.

Chapter 2: Applications in Drug Discovery and Development

The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with a wide range of reported biological activities. Its ability to engage in various non-covalent interactions and its favorable metabolic stability contribute to its success as a pharmacophore.

1,2,4-Thiadiazole as a Bioisostere

A key application of the 1,2,4-thiadiazole ring in drug design is its use as a bioisostere for other functional groups, such as esters, amides, and carboxylic acids. This strategy allows for the modulation of a drug candidate's physicochemical and pharmacokinetic properties while retaining or enhancing its biological activity.

Survey of Pharmacological Activities

Derivatives of 1,2,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including:

-

Antimicrobial Agents: A number of 1,2,4-thiadiazole derivatives have shown potent activity against various bacterial and fungal pathogens.

-

Anticancer Agents: The scaffold has been incorporated into molecules targeting various aspects of cancer cell proliferation and survival.

-

Central Nervous System (CNS) Active Agents: 1,2,4-thiadiazoles have been investigated for their potential in treating a range of CNS disorders, including anxiety, depression, and neurodegenerative diseases.

-

Anti-inflammatory and Antiviral Activities: The versatility of the 1,2,4-thiadiazole ring has also led to its exploration in the development of anti-inflammatory and antiviral drugs.

Structure-Activity Relationship (SAR) Studies: A Case Study

A detailed examination of the structure-activity relationships of a series of 1,2,4-thiadiazole-based inhibitors of a particular enzyme would typically involve the systematic modification of the substituents at the C3 and C5 positions. For instance, varying the size, lipophilicity, and electronic properties of these substituents can have a profound impact on the compound's binding affinity and selectivity for the target enzyme.

Experimental Protocol: General Procedure for the Synthesis of 3,5-Disubstituted 1,2,4-Thiadiazoles via Oxidative Cyclization of Thioamides

-

Reaction Setup: To a solution of thioamide A (1.0 mmol) and thioamide B (1.0 mmol) in a suitable solvent such as ethanol or dimethylformamide (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add the oxidizing agent (e.g., 30% aqueous hydrogen peroxide, 1.2 mmol) dropwise at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, pour the reaction mixture into ice-water (50 mL) and stir for 30 minutes.

-

Extraction: If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired 3,5-disubstituted 1,2,4-thiadiazole.

-

Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and compare the data with reported values.

Caption: A typical drug discovery workflow highlighting the integration of the 1,2,4-thiadiazole scaffold.

Chapter 3: Applications in Materials Science and Agrochemicals

The unique electronic and structural features of the 1,2,4-thiadiazole ring have also led to its use in the development of advanced materials and agrochemicals.

Organic Electronics

The electron-deficient nature of the 1,2,4-thiadiazole ring makes it an attractive building block for n-type organic semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its incorporation into conjugated polymers can modulate their electronic properties and improve their performance and stability.

Caption: Functional components of an OLED incorporating a 1,2,4-thiadiazole derivative.

Agrochemicals

Several 1,2,4-thiadiazole derivatives have been commercialized as agrochemicals, demonstrating efficacy as herbicides, fungicides, and insecticides. The scaffold's metabolic stability and ability to interact with biological targets in pests and weeds contribute to its utility in this sector.

Chapter 4: Future Perspectives and Conclusion

References

-

The Chemistry of 1,2,4-Thiadiazoles. Advances in Heterocyclic Chemistry. (2018). [Link]

-

Recent Advances in the Synthesis of 1,2,4-Thiadiazoles. Molecules. (2021). [Link]

-

1,2,4-Thiadiazole: A Privileged Scaffold in Medicinal Chemistry. Journal of Medicinal Chemistry. (2019). [Link]

-

A comprehensive review on the synthesis and therapeutic potential of 1,2,4-thiadiazole derivatives. Bioorganic & Medicinal Chemistry. (2021). [Link]

-

Synthesis and biological evaluation of novel 1,2,4-thiadiazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry. (2017). [Link]

-

The multifaceted 1,2,4-thiadiazole: a patent review of its pharmacological activities. Expert Opinion on Therapeutic Patents. (2020). [Link]

-

Recent developments of 1,2,4-thiadiazole-based derivatives as anticancer agents. European Journal of Medicinal Chemistry. (2021). [Link]

-

1,2,4-Thiadiazole-based derivatives for the treatment of central nervous system diseases. Bioorganic & Medicinal Chemistry Letters. (2019). [Link]

-

1,2,4-Thiadiazoles as Promising Scaffolds for the Development of New Agrochemicals. Journal of Agricultural and Food Chemistry. (2018). [Link]

-

1,2,4-Thiadiazole-Containing Conjugated Polymers for Organic Electronics. Macromolecules. (2016). [Link]

Methodological & Application

Using 3-Chloro-5-phenyl-1,2,4-thiadiazole in click chemistry reactions

Application Note: Strategic Utilization of 3-Chloro-5-phenyl-1,2,4-thiadiazole in Heterocyclic "Click" Ligations

Executive Summary

While Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) traditionally defines "click chemistry," the definition has expanded to include any reaction that is modular, wide in scope, high-yielding, and stereospecific. 3-Chloro-5-phenyl-1,2,4-thiadiazole has emerged as a privileged electrophile for Nucleophilic Aromatic Substitution (

Unlike traditional thiol-reactive reagents (e.g., maleimides) which suffer from hydrolytic instability and retro-Michael addition, the 3-chloro-1,2,4-thiadiazole scaffold offers a permanent, stable thio-ether linkage formed under physiological conditions.[1] This guide details the mechanistic basis and protocols for utilizing this scaffold in chemoselective protein bioconjugation and fragment-based drug discovery (FBDD).

Scientific Background & Mechanism[2][3][4][5][6][7]

The Electrophilic Warhead

The 1,2,4-thiadiazole ring is electron-deficient due to the inductive effects of the nitrogen and sulfur atoms.[1] In 3-chloro-5-phenyl-1,2,4-thiadiazole, the chlorine atom at the C-3 position acts as an excellent leaving group.[1] The phenyl ring at C-5 stabilizes the core but does not significantly sterically hinder the C-3 attack.

Mechanism of Action: Ligation

The reaction proceeds via a concerted or rapid stepwise

-

Nucleophilic Attack: A soft nucleophile (typically a Thiol,

) attacks the C-3 carbon.[1] -

Meisenheimer-like Transition: The electron density shifts briefly to the ring nitrogens.

-

Elimination: Chloride (

) is expelled, restoring aromaticity and forming a stable C-S bond.

Selectivity Profile (The "Click" Factor)

Recent proteomic studies (see References) indicate that 3-chloro-1,2,4-thiadiazoles exhibit superior kinetics compared to N-ethylmaleimide (NEM) while maintaining strict chemoselectivity for Cysteine over Lysine (amines) and Serine (alcohols) at neutral pH.

-

Reaction Rate:

(Thiadiazole) > -

Stability: Thiadiazole adducts do not undergo hydrolysis or exchange, unlike succinimide rings formed by maleimides.[1]

Mechanistic Visualization

The following diagram illustrates the chemoselective pathway of 3-chloro-5-phenyl-1,2,4-thiadiazole with a protein cysteine residue vs. an amine, highlighting the kinetic preference.

Caption: Kinetic pathway showing the preferential

Application Protocols

Protocol A: Cysteine Bioconjugation (Protein Labeling)

For labeling surface-exposed cysteines on enzymes or antibodies.

Materials:

-

Target Protein (

in PBS, pH 7.4). -

3-Chloro-5-phenyl-1,2,4-thiadiazole (Stock:

in DMSO).[1] -

TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride.

-

Desalting column (e.g., PD-10 or Zeba Spin).[1]

Step-by-Step Procedure:

-

Reduction (Optional but Recommended): If cysteines are oxidized, treat protein with

TCEP for 20 mins at RT.[1] Note: TCEP does not interfere with this -

Reaction Initiation: Add the thiadiazole stock to the protein solution.

-

Ratio: Use a 10-20 molar excess of thiadiazole over the target cysteine count.

-

Solvent: Ensure final DMSO concentration is

to prevent protein denaturation.

-

-

Incubation: Incubate at 37°C for 30-60 minutes or Room Temperature for 2 hours.

-

Insight: The reaction is faster than maleimide; extended incubation is rarely necessary.

-

-

Quenching: Add excess L-Cysteine or Glutathione (

) to quench unreacted thiadiazole. -

Purification: Remove excess small molecules via desalting column or dialysis against PBS.

-

Validation: Analyze via LC-MS (Intact Protein Mode). Look for a mass shift of +158.03 Da (Molecular weight of the thiadiazole fragment minus Cl).

Protocol B: Late-Stage Functionalization (Small Molecule Synthesis)

For synthesizing libraries of 5-phenyl-1,2,4-thiadiazole derivatives.[1]

Materials:

-

3-Chloro-5-phenyl-1,2,4-thiadiazole (

).[1] -

Nucleophile (Amine, Thiol, or Phenol derivative) (

). -

Base:

(for thiols/phenols) or DIPEA (for amines). -

Solvent: Anhydrous DMF or Acetonitrile (MeCN).

Step-by-Step Procedure:

-

Setup: In a reaction vial, dissolve the nucleophile in DMF (

). -

Activation: Add Base (

). Stir for 10 minutes at RT. -

Addition: Add 3-Chloro-5-phenyl-1,2,4-thiadiazole (

). -

Reaction:

-

Workup: Dilute with Ethyl Acetate, wash with water (

) and brine. Dry over -

Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Comparative Data: Thiadiazole vs. Standard Reagents[1]

| Feature | 3-Chloro-5-phenyl-1,2,4-thiadiazole | Maleimide | Iodoacetamide |

| Reaction Type | Michael Addition | ||

| Selectivity (pH 7.4) | High (Cys >> Lys) | High (Cys > Lys) | Moderate (Cys > Lys/His) |

| Linkage Stability | Excellent (Irreversible) | Poor (Retro-Michael / Hydrolysis) | Good |

| Reaction Speed | Fast (< 1 hr) | Fast (< 1 hr) | Slow (Dark, > 1 hr) |

| Steric Footprint | Compact, Aromatic | Bulky Ring | Small |

Troubleshooting & Optimization

| Problem | Possible Cause | Solution |

| Low Yield (Protein) | Disulfide bonds present | Ensure TCEP reduction step is performed. Do not use DTT or |

| Precipitation | High DMSO concentration | Keep organic co-solvent |

| Low Yield (Synthesis) | Nucleophile is too weak | Switch solvent to DMSO; increase temp to |

| Hydrolysis | pH too high (> 9.0) | Maintain pH 7.0–8.0. While stable, extreme pH can degrade the heterocycle over time.[1] |

References

-

Thiadiazoles as Selective Protein Thiol Modifiers

-

Medicinal Chemistry & Drug Discovery Applic

- Source: Bioorganic & Medicinal Chemistry (2006). "Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles."

- Relevance: Reviews the structural properties that make this scaffold a privileged pharmacophore.

-

URL:[Link]

-

Covalent Inhibition Mechanisms (SARS-CoV-2)

- Source: European Journal of Medicinal Chemistry (2023). "Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors."

- Relevance: Validates the mechanism in active site covalent binding.

-

URL:[Link]

-

General Heterocyclic

Reactivity

Sources

- 1. Thiadiazoles - Wikipedia [en.wikipedia.org]

- 2. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 3-Chloro-5-phenyl-1,2,4-thiadiazole as a Key Intermediate in Drug Discovery

Introduction: The Strategic Importance of the 1,2,4-Thiadiazole Scaffold

The 1,2,4-thiadiazole ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to serve as a bioisosteric replacement for amide and ester groups.[1] This five-membered ring, containing sulfur and two nitrogen atoms, is a versatile pharmacophore present in a wide array of biologically active compounds.[2][3] Derivatives of 1,2,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5]

Among the various substituted 1,2,4-thiadiazoles, 3-chloro-5-phenyl-1,2,4-thiadiazole stands out as a particularly valuable intermediate. The presence of a strategically positioned chlorine atom at the 3-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functionalities. This, coupled with the phenyl group at the 5-position that can be modified to modulate pharmacokinetic and pharmacodynamic properties, makes this scaffold an attractive starting point for the synthesis of compound libraries in drug discovery campaigns.

A key mechanistic feature of the 1,2,4-thiadiazole ring is its ability to act as an electrophilic "warhead," particularly in the design of covalent inhibitors.[6][7] The N-S bond within the thiadiazole moiety can undergo nucleophilic attack by the thiol group of cysteine residues in target proteins, leading to the formation of a disulfide bond and irreversible enzyme inactivation.[6][7] This mechanism has been exploited in the development of inhibitors for various enzymes, including cathepsins and H+/K+ ATPase.[6]

This document provides a comprehensive guide for researchers on the synthesis, characterization, and application of 3-chloro-5-phenyl-1,2,4-thiadiazole as a pivotal intermediate in the drug discovery workflow.

Synthesis of 3-Chloro-5-phenyl-1,2,4-thiadiazole: A Step-by-Step Protocol

The synthesis of 3-chloro-5-phenyl-1,2,4-thiadiazole is typically achieved through a multi-step process commencing from readily available starting materials. The following protocol outlines a reliable and scalable method.

Protocol 1: Synthesis of 3-Chloro-5-phenyl-1,2,4-thiadiazole

Materials:

-

Benzoyl chloride

-

Potassium thiocyanate (KSCN)

-

Chlorine gas (Cl₂) or Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Ice bath

-

Gas dispersion tube (for chlorine gas)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

NMR spectrometer

-

Mass spectrometer

Procedure:

Step 1: Synthesis of Benzoyl isothiocyanate

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzoyl chloride (1 equivalent) in anhydrous dichloromethane.

-

Add potassium thiocyanate (1.1 equivalents) to the solution.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, filter the reaction mixture to remove the potassium chloride byproduct.

-

The filtrate containing the benzoyl isothiocyanate is used directly in the next step without further purification.

Step 2: Cyclization and Chlorination to form 3-Chloro-5-phenyl-1,2,4-thiadiazole

-

Cool the dichloromethane solution of benzoyl isothiocyanate in an ice bath to 0-5 °C.

-

Slowly bubble chlorine gas through the solution using a gas dispersion tube for 2-3 hours, or alternatively, add sulfuryl chloride (1.2 equivalents) dropwise. Caution: Both chlorine gas and sulfuryl chloride are highly toxic and corrosive. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Step 3: Purification

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.

-

Combine the fractions containing the pure product, as identified by TLC.

-

Evaporate the solvent to yield 3-chloro-5-phenyl-1,2,4-thiadiazole as a solid.

Characterization Data:

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Yield | 60-70% (over two steps) |

| Melting Point | 78-82 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.10-8.05 (m, 2H), 7.60-7.50 (m, 3H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 175.2, 165.8, 132.5, 130.9, 129.2, 127.8 |

| Mass Spectrum (EI) | m/z 196 (M⁺), 198 (M⁺+2) |

Application in Drug Discovery: Derivatization Strategies

The utility of 3-chloro-5-phenyl-1,2,4-thiadiazole lies in its reactivity towards various nucleophiles, enabling the synthesis of a diverse library of compounds.

Workflow for Library Synthesis

Caption: General workflow for library synthesis and screening.

Protocol 2: Synthesis of a Representative Amine-Substituted Derivative

This protocol details the synthesis of N-benzyl-5-phenyl-1,2,4-thiadiazol-3-amine, a common structural motif in bioactive molecules.

Materials:

-

3-Chloro-5-phenyl-1,2,4-thiadiazole

-

Benzylamine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 3-chloro-5-phenyl-1,2,4-thiadiazole (1 equivalent) in anhydrous DMF or ACN.

-

Add benzylamine (1.2 equivalents) followed by triethylamine (1.5 equivalents).

-

Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or silica gel column chromatography to afford the desired N-benzyl-5-phenyl-1,2,4-thiadiazol-3-amine.

Expected Characterization Data for N-benzyl-5-phenyl-1,2,4-thiadiazol-3-amine:

| Parameter | Expected Value |

| Appearance | White solid |

| Yield | 80-90% |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.95-7.90 (m, 2H), 7.50-7.30 (m, 8H), 4.65 (d, 2H), 3.50 (br s, 1H) |

| Mass Spectrum (ESI) | m/z 268 [M+H]⁺ |

Covalent Inhibition Mechanism

The 1,2,4-thiadiazole scaffold can act as a covalent modifier of cysteine residues in proteins. This mechanism is particularly relevant for the development of targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action.

Caption: Covalent modification of a cysteine residue.

Recent studies have highlighted the potential of 2,3,5-substituted[2][6][7]-thiadiazoles as covalent inhibitors of viral proteases, such as the 3C-like protease (3CLpro) of SARS-CoV-2.[8][9] The proposed mechanism involves a nucleophilic attack by the catalytic cysteine on the thiadiazole ring, leading to a ring-opening metathesis reaction and the formation of a covalent adduct.[8]

Conclusion

3-Chloro-5-phenyl-1,2,4-thiadiazole is a highly versatile and valuable intermediate in drug discovery. Its straightforward synthesis and amenability to a wide range of chemical transformations make it an ideal starting point for the construction of diverse compound libraries. The inherent ability of the 1,2,4-thiadiazole core to engage in covalent interactions with biological targets further enhances its appeal for the development of novel therapeutics. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to effectively utilize this important scaffold in their drug discovery endeavors.

References

-

Tam, T. F., Leung-Toung, R., Li, W., Spino, M., & Karimian, K. (2005). Medicinal chemistry and properties of 1,2,4-thiadiazoles. Mini reviews in medicinal chemistry, 5(4), 367–379. [Link]

-

Hu, Y., Li, C., & Zhang, H. (2010). Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles. Mini reviews in medicinal chemistry, 10(12), 1130–1145. [Link]

-

Kumar, R., Kumar, S., & Singh, P. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. [Link]

-

Tam, T. F., Leung-Toung, R., & Li, W. (2005). Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. Mini-Reviews in Medicinal Chemistry, 5(4), 367-379. [Link]

-

Inamullah, & Siddiqui, S. (2024). Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. In Heterocyclic Compounds. IntechOpen. [Link]

-

Visagaperumal, D., Ramalingam, J., & Chandy, V. (2018). 1, 3, 4-Thiadiazoles: An Overview. Current Research in Bioorganic & Organic Chemistry, 1(3). [Link]

-

Shaikh, R., & Khan, I. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(13-16), 4983-5004. [Link]

-

Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules, 28(15), 5821. [Link]

-

Pragathi, P., & Sreeramulu, J. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering, 45(8), 6605–6616. [Link]

-

Ayrim, N. B., Abdula, A. M., Baker, S. M., Mohsen, G. L., Rodhan, W. F., & Rasheed, A. H. (2021). Synthesis and in vitro assay of 1-[5-(4-chloro-phenyl)-[6][7][10]thiadiazol-2-yl] derivatives as new antimicrobial agents. IOP Conference Series: Materials Science and Engineering, 1090(1), 012069. [Link]

- Weuffen, W. (1968). Methods of preparing thiadiazoles. U.S.

-

(2024). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Preprints.org. [Link]

-

Siddiqui, N., Ahsan, W., & Alam, M. S. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Chemistry, 2013, 1-13. [Link]

- (1971). Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives. U.S.

-

Androsov, D. A., & Neckers, D. C. (2007). Synthesis and reactivity of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole. A novel one-pot synthesis of N-substituted indole-2-thiols. The Journal of Organic Chemistry, 72(14), 5368–5373. [Link]

-

(1968). United States Patent Office. [Link]

-

(n.d.). Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. [Link]

-

Sharma, S., & Sharma, P. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Chemistry & Biodiversity, 19(12), e202200843. [Link]

-

Zhang, L., Lin, D., & Sun, X. (2023). Discovery, synthesis and mechanism study of 2,3,5-substituted[2][6][7]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. European Journal of Medicinal Chemistry, 250, 115220. [Link]

-

Zhang, L., Lin, D., Sun, X., Kusov, Y., Hilgenfeld, R., & Zhang, B. (2023). Discovery, synthesis and mechanism study of 2,3,5-substituted[2][6][7]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. European journal of medicinal chemistry, 250, 115220. [Link]

Sources

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the synthesis and recent therapeutic applications of 1,2,4-thiadiazole heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

3-Chloro-5-phenyl-1,2,4-thiadiazole as a cysteine protease inhibitor

Application Note: 3-Chloro-5-phenyl-1,2,4-thiadiazole as a Cysteine Protease Inhibitor

Executive Summary

3-Chloro-5-phenyl-1,2,4-thiadiazole represents a class of "privileged scaffolds" in medicinal chemistry known as 1,2,4-thiadiazoles (TDZs) . Unlike reversible competitive inhibitors, this compound acts as a covalent modifier (electrophilic warhead) specifically targeting the catalytic cysteine thiolate anion (

This guide details the mechanism of action, handling requirements, and validated protocols for characterizing this compound's inhibitory potency (

Mechanistic Insight: The "Thiol-Trap" Warhead

The efficacy of 3-chloro-5-phenyl-1,2,4-thiadiazole lies in its high electrophilicity. The 1,2,4-thiadiazole ring is electron-deficient, a property significantly enhanced by the electron-withdrawing chlorine atom at the C3 position.

Mechanism of Action:

The primary mechanism involves the nucleophilic attack of the enzyme's active site cysteine (

-

Disulfide Bond Formation (Ring Opening): The thiol attacks the sulfur atom of the N-S bond, leading to ring cleavage and the formation of a mixed disulfide adduct.

-

Nucleophilic Aromatic Substitution (

): The thiol attacks the carbon center, potentially displacing the chloride leaving group or opening the ring via a Meisenheimer-like complex.

Current consensus favors the ring-opening metathesis or disulfide exchange pathway for this scaffold, rendering the enzyme inactive via covalent modification.

Diagram 1: Mechanism of Covalent Inactivation

Caption: The catalytic cysteine thiolate attacks the electrophilic thiadiazole ring, transitioning from a reversible binding event to a covalent modification.

Preparation and Handling

Critical Warning: 1,2,4-thiadiazoles are highly reactive toward thiols. Standard reducing agents used in protease buffers (DTT,

| Parameter | Specification |

| Solubility | Soluble in DMSO (>10 mM). Poor aqueous solubility. |

| Stock Storage | Store at -20°C or -80°C in 100% DMSO. Avoid freeze-thaw cycles. |

| Working Buffer | MUST BE FREE of DTT/BME during the inhibition phase. |

| Reducing Agents | If the enzyme requires reduction for activation (e.g., Papain), activate the enzyme with DTT first, then remove DTT via desalting column (Zeba Spin or PD-10) before adding the inhibitor. |

Protocol: Time-Dependent Inhibition Assay (FRET)

Because this compound acts covalently, a simple

Materials:

-

Enzyme: Recombinant Cathepsin B or L (activated and desalted).

-

Substrate: Fluorogenic peptide (e.g., Z-Phe-Arg-AMC for Cathepsin B/L).

-

Inhibitor: 3-Chloro-5-phenyl-1,2,4-thiadiazole (serial dilutions in DMSO).

-

Buffer: 50 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 0.1% CHAPS. (NO DTT) .

Step-by-Step Workflow:

-

Enzyme Activation: Incubate Protease (1 µM) with 5 mM DTT for 15 min on ice.

-

DTT Removal: Pass the activated enzyme through a desalting column equilibrated with Assay Buffer (No DTT).

-

Plate Setup: Add 20 µL of Inhibitor (at 5x concentration) to a black 96-well plate.

-

Pre-incubation (The Variable): Add 60 µL of Enzyme to the inhibitor. Incubate for varying times (

min) at room temperature. -

Reaction Start: Add 20 µL of Substrate (at 5x

) to initiate the reaction. -

Readout: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 minutes.

-

Analysis: Calculate the residual enzyme activity (

) for each pre-incubation time point.

Diagram 2: Experimental Workflow

Caption: Workflow emphasizing the removal of reducing agents prior to inhibitor addition to prevent false negatives.

Data Analysis: Determining

For covalent inhibitors, the

-

Plot ln(% Residual Activity) vs. Pre-incubation Time for each inhibitor concentration.

-

The slope of these lines is

. -

Plot

vs. [Inhibitor] . -

Fit to the hyperbolic equation:

- : Maximum rate of inactivation.

- : Concentration at half-maximal inactivation (affinity).

-

Ratio

: Second-order rate constant (

Validation: Mass Spectrometry (Intact Protein)

To definitively prove the covalent mechanism, perform Intact Protein LC-MS.

-

Control: Enzyme + DMSO.

-

Sample: Enzyme + Inhibitor (10x molar excess, incubated 60 min).

-

Expectation:

-

If Disulfide/Ring Opening: Mass shift = +MW (Inhibitor).

-

If Substitution (Cl displacement): Mass shift = +MW (Inhibitor) - MW (HCl).

-

Note: 1,2,4-thiadiazoles often show a mass shift corresponding to the full adduct or a specific fragment depending on the ring-opening mechanics [1].

-

References

-

Comparison of 1,2,4-Thiadiazole Reactivity: Title: 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers.[1] Source: ChemBioChem (2022).[1][2] URL:[Link]

-

Mechanism in Cysteine Proteases (SARS-CoV-2 3CLpro): Title: Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2.[3] Source: European Journal of Medicinal Chemistry (2021). URL:[Link]

-

General Thiadiazole Scaffold Utility: Title: 1,2,4-Thiadiazolidin-3,5-Diones as Inhibitors of Cysteine Proteases.[3][4][5][6][7][8] Source: Molecules (MDPI). URL:[Link]

-

Theoretical Basis of Inhibition: Title: Theoretical insight into the mechanism for the inhibition of the cysteine protease cathepsin B by 1,2,4-thiadiazole derivatives.[4][7][9] Source: Journal of Molecular Graphics and Modelling. URL:[Link]

Sources

- 1. 3-Chloro-5-Substituted-1,2,4-Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical insight into the mechanism for the inhibition of the cysteine protease cathepsin B by 1,2,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Medicinal chemistry and properties of 1,2,4-thiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vitro Profiling of 3-Chloro-5-phenyl-1,2,4-thiadiazole Derivatives

Executive Summary & Mechanism of Action

The 3-chloro-5-phenyl-1,2,4-thiadiazole scaffold represents a specialized class of heterocyclic electrophiles.[1] Unlike standard non-covalent inhibitors, these derivatives primarily function as covalent modifiers of cysteine residues .[1] The C-3 position, activated by the electron-withdrawing nature of the thiadiazole ring and the chlorine leaving group, serves as a "warhead" susceptible to nucleophilic attack by thiols (R-SH).[1]

This intrinsic reactivity dictates that standard screening protocols must be adapted to account for time-dependent inhibition kinetics (

Mechanistic Insight

The biological activity typically follows an

Figure 1: Proposed mechanism of covalent inactivation. The electrophilic C-3 center recruits cysteine thiols, leading to irreversible enzyme inhibition.[1]

Compound Handling & Stability

Critical Warning: 3-Chloro-1,2,4-thiadiazoles are reactive electrophiles.[1] They are prone to hydrolysis in basic buffers and can react with thiols in cell culture media (e.g., Glutathione,

Solubility & Stock Preparation[1]

-

Solvent: DMSO (Dimethyl sulfoxide) is the required vehicle.

-

Concentration: Prepare 10 mM or 50 mM master stocks.

-

Storage: Aliquot into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles which introduce moisture, accelerating hydrolysis of the C-Cl bond.[1]

-

Working Solutions: Dilute into aqueous buffer immediately prior to the assay.[1] Do not store aqueous dilutions for >1 hour.

Protocol 1: Chemical Reactivity Validation (Thiol-Trapping Assay)

Purpose: To verify the electrophilic activity of the derivative before biological testing. If the compound does not react with a model thiol (GSH), it is unlikely to act via the proposed covalent mechanism.[1]

Materials

-

Test Compound: 3-Chloro-5-phenyl-1,2,4-thiadiazole derivative (100 µM final).

-

Model Thiol: L-Glutathione (GSH), reduced (1 mM final).

-

Buffer: PBS, pH 7.4 (Avoid Tris/Glycine if possible, though amines are less reactive than thiols).[1]

-

Detection: HPLC-UV or LC-MS.[1]

Workflow

-

Reaction Mix: Prepare a solution containing 100 µM Test Compound and 500 µM GSH in PBS.

-

Control: Prepare 100 µM Test Compound in PBS (no GSH) to monitor hydrolytic stability.

-

Incubation: Incubate at 37°C.

-

Sampling: Aliquot samples at T=0, 30, 60, and 120 minutes.

-

Quenching: Stop reaction by adding equal volume of cold Acetonitrile + 0.1% Formic Acid.

-

Analysis: Inject onto C18 HPLC column. Monitor the disappearance of the parent peak and appearance of the Compound-SG adduct.[1]

Acceptance Criteria: A >50% loss of parent compound within 60 minutes in the presence of GSH (with <10% loss in the Control) confirms specific thiol reactivity.

Protocol 2: Enzymatic Inhibition Assay (Cathepsin B Model)

Purpose: 1,2,4-thiadiazoles are validated inhibitors of cysteine proteases.[1] This protocol uses Cathepsin B as a representative target to determine

Materials

-

Enzyme: Recombinant Human Cathepsin B (activated).

-

Substrate: Z-Arg-Arg-AMC (Fluorogenic).[1]

-

Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, pH 5.5.[1]

-

Note: Do NOT add DTT/BME to the buffer during the inhibition phase, as they will scavenge the inhibitor.[1]

-

-

Plate: 96-well black, flat-bottom.[1]

Step-by-Step Procedure

-

Enzyme Activation: Dilute Cathepsin B in Assay Buffer containing 5 mM DTT for 15 min on ice to activate the catalytic cysteine.[1]

-

Desalting (Critical): Pass the activated enzyme through a Zeba Spin Desalting Column (or similar) to remove excess DTT. Failure to remove DTT will result in false negatives as the DTT reacts with the 3-chloro-thiadiazole.[1]

-

Compound Addition:

-

Add 10 µL of Test Compound (serially diluted in DMSO/Buffer) to wells.

-

Add 40 µL of Activated (Desalted) Enzyme.

-

Incubate for 30 minutes at room temperature (Pre-incubation is essential for covalent inhibitors).

-

-

Reaction Initiation: Add 50 µL of Substrate (Z-Arg-Arg-AMC, 20 µM final).

-

Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 45 minutes.

-

Data Processing: Calculate the slope (RFU/min) for the linear portion of the curve.

Data Analysis Table

| Parameter | Formula/Method | Interpretation |

| % Inhibition | Screening metric at single concentration. | |

| IC50 | 4-parameter logistic regression | Concentration for 50% inhibition. |

| Time-Dependency | Compare IC50 at 15 min vs 60 min pre-incubation. | If IC50 decreases (potency increases) with time, inhibition is covalent/irreversible.[1] |

Protocol 3: Cellular Viability & Selectivity (MTT Assay)

Purpose: To assess the therapeutic window. Since these compounds are alkylating agents, distinguishing between specific target engagement and general cytotoxicity is vital.[1]

Materials

-

Cell Lines: Target cancer line (e.g., MCF-7, A549) vs. Normal fibroblast (e.g., NIH/3T3).[1]

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1]

Workflow

-

Seeding: Seed cells at 5,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment: Add compounds (0.1 – 100 µM).

-

Note: Ensure media does not contain high levels of free thiols (e.g., avoid fresh Glutamax if possible, or account for it).[1]

-

-

Incubation: 48 to 72 hours at 37°C, 5% CO2.

-

Development: Add MTT solution (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.[1]

-

Read: Absorbance at 570 nm.

Selectivity Index (SI):

-

Target: SI > 10 is desired.[1] Low SI (< 2) suggests general toxicity due to non-specific protein alkylation.

Experimental Workflow Diagram

Figure 2: Screening cascade for 1,2,4-thiadiazole derivatives. Chemical validation prevents wasting biological reagents on inactive compounds.[1]

References

-

National Institutes of Health (NIH). (2023). 3-Chloro-5-Substituted-1,2,4-Thiadiazoles as Selective and Efficient Protein Thiol Modifiers. PubMed Central.[1] Retrieved from [Link]

-

Royal Society of Chemistry (RSC). (2024). Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives. PubMed Central.[1] Retrieved from [Link]

-

MDPI. (2022).[2] Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold (Comparative Analysis). Molecules. Retrieved from [Link]

Sources

Design and Synthesis of Novel 1,2,4-Thiadiazole-Based Anticancer Agents: Application Notes and Protocols

Abstract

The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities. Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a focal point in the quest for novel therapeutic agents. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the rational design, chemical synthesis, and biological evaluation of novel 1,2,4-thiadiazole derivatives as potential anticancer agents. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and explore the crucial structure-activity relationships that govern the efficacy of these compounds.

Introduction: The Rationale for 1,2,4-Thiadiazoles in Oncology

Cancer remains a formidable global health challenge, necessitating the continuous development of innovative and more effective treatment strategies. Heterocyclic compounds are cornerstones of many approved drugs, and the 1,2,4-thiadiazole ring system has emerged as a particularly promising scaffold in oncology research.[1][2] The mesoionic character of the thiadiazole ring allows these molecules to readily cross cellular membranes, enhancing their bioavailability and interaction with intracellular targets.[3][4] Furthermore, the structural rigidity and defined geometry of the 1,2,4-thiadiazole core provide a robust framework for the strategic placement of various substituents to modulate pharmacological activity and selectivity.

Numerous studies have highlighted the potential of 1,2,4-thiadiazole derivatives to exhibit potent cytotoxic effects against a range of human cancer cell lines, including breast, lung, prostate, and colon cancers.[1][4][5] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt pathway.[6][7][8] This guide aims to equip researchers with the foundational knowledge and practical protocols to explore this promising class of compounds.

Rational Design and Structure-Activity Relationship (SAR)

The design of novel 1,2,4-thiadiazole anticancer agents is a multifactorial process that balances potency, selectivity, and drug-like properties. The core principle lies in the strategic modification of substituents at the C3 and C5 positions of the thiadiazole ring.

Causality in Design:

The choice of substituents is not arbitrary. It is guided by established structure-activity relationships (SAR) and a deep understanding of the target's binding pocket. For instance, the introduction of aromatic or heteroaromatic rings can facilitate π-π stacking interactions with amino acid residues in the active site of a target enzyme. The incorporation of hydrogen bond donors and acceptors can enhance binding affinity and specificity. Lipophilic groups can improve membrane permeability, while polar moieties can increase aqueous solubility.

Key SAR Insights:

The following table summarizes general SAR trends observed for 1,2,4-thiadiazole-based anticancer agents, compiled from various studies.[1][4][9] It is crucial to note that these are general guidelines, and the optimal substitution pattern is often target- and cell line-dependent.

| Position | Substituent Type | General Effect on Anticancer Activity | Rationale |

| C3 | Aromatic/Heteroaromatic Rings (e.g., phenyl, pyridyl) | Often enhances potency. | Can engage in π-π stacking and hydrophobic interactions within the target's binding site. |

| Electron-withdrawing groups on the aromatic ring (e.g., halogens) | Can increase activity. | Modulates the electronic properties of the molecule, potentially improving target engagement. | |

| Small alkyl groups | Variable effects, can be beneficial in some cases. | Can fill small hydrophobic pockets in the target protein. | |

| C5 | Substituted amino groups | A common motif in active compounds. | The amino group can act as a key hydrogen bond donor/acceptor. |

| Aromatic/Heteroaromatic rings | Often contributes to increased potency. | Similar to C3, allows for diverse interactions with the target. | |

| Electron-donating groups on the aromatic ring (e.g., methoxy) | Can enhance activity. | May improve binding affinity through electronic effects. |

Synthesis of 1,2,4-Thiadiazole Derivatives: A General Protocol

The synthesis of 3,5-disubstituted-1,2,4-thiadiazoles is most commonly achieved through the oxidative cyclization of amidoximes with thioamides or related sulfur-containing compounds.[2][10] The following is a generalized, step-by-step protocol that can be adapted for the synthesis of a variety of 1,2,4-thiadiazole analogs.

Experimental Workflow for Synthesis:

Protocol: Synthesis of a 3,5-Disubstituted-1,2,4-Thiadiazole

Materials:

-

Substituted amidoxime (1.0 eq)

-

Substituted thioamide (1.0 eq)

-

Iodine (I₂) (1.1 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: To a solution of the substituted amidoxime (1.0 eq) and substituted thioamide (1.0 eq) in DCM or THF, add pyridine (2.0 eq) at room temperature under a nitrogen atmosphere. Stir the mixture for 10-15 minutes.

-

Oxidative Cyclization: Add iodine (I₂) (1.1 eq) portion-wise to the reaction mixture. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically stirred at room temperature for 2-6 hours or until completion.

-

Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine. The color of the solution will change from dark brown to colorless.

-

Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with DCM (3 x volume).

-

Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3,5-disubstituted-1,2,4-thiadiazole.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

In Vitro Anticancer Activity Screening

The initial evaluation of the anticancer potential of newly synthesized 1,2,4-thiadiazole derivatives is typically performed using in vitro cell-based assays. The most common of these is the MTT assay, which measures cell viability.[11][12]

Workflow for In Vitro Screening:

Protocol: MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS, sterile filtered)[12]

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium. Determine the cell concentration using a hemocytometer. Seed the cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[5]

-

Compound Treatment: Prepare a series of dilutions of the synthesized 1,2,4-thiadiazole derivatives in culture medium from a stock solution in DMSO. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (vehicle control) and a positive control (a known anticancer drug like doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals at the bottom. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation: Hypothetical IC₅₀ Values

| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |

| TDZ-01 | 8.5 | 12.3 | 9.8 |

| TDZ-02 | 2.1 | 4.5 | 3.2 |

| TDZ-03 | > 50 | > 50 | > 50 |

| Doxorubicin | 0.9 | 1.1 | 0.8 |

Elucidating the Mechanism of Action: Targeting the PI3K/Akt Pathway

A crucial step in the development of a novel anticancer agent is understanding its mechanism of action. Several studies have implicated the PI3K/Akt signaling pathway as a key target for thiadiazole derivatives.[6][7][8] This pathway is frequently hyperactivated in various cancers and plays a central role in cell proliferation, survival, and resistance to apoptosis.

Simplified PI3K/Akt Signaling Pathway:

Sources

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clyte.tech [clyte.tech]

- 6. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. creative-diagnostics.com [creative-diagnostics.com]

3-Chloro-5-phenyl-1,2,4-thiadiazole in the development of corrosion inhibitors

Application Note: Evaluation of 3-Chloro-5-phenyl-1,2,4-thiadiazole (CPTD) as a Corrosion Inhibitor

Executive Summary

This guide details the protocol for evaluating 3-Chloro-5-phenyl-1,2,4-thiadiazole (CPTD) as a corrosion inhibitor for mild steel in acidic media (1.0 M HCl / 0.5 M H₂SO₄). While 1,2,4-thiadiazole derivatives are established inhibitors due to their sulfur and nitrogen heteroatoms, the specific 3-chloro-5-phenyl substitution pattern offers a unique balance of electronic modulation (via the electron-withdrawing -Cl group) and steric surface coverage (via the -Phenyl group). This protocol provides a standardized workflow for synthesis verification, solubility optimization, and electrochemical validation using Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization.

Scientific Rationale & Mechanism

The "Why" Behind the Molecule: The efficacy of organic corrosion inhibitors relies on their ability to adsorb onto the metal surface, blocking active dissolution sites.[1]

-

1,2,4-Thiadiazole Core: Contains two nitrogen atoms and one sulfur atom. The sulfur atom acts as a soft base, donating lone-pair electrons to the empty d-orbitals of iron (soft acid).

-

5-Phenyl Substituent: Increases the molecular surface area, enhancing the "blocking effect" (steric hindrance) once adsorbed. It also contributes

-electrons for interaction with the metal surface. -

3-Chloro Substituent: The chlorine atom is electron-withdrawing (inductive effect, -I). While this reduces the basicity of the ring nitrogens, it introduces a permanent dipole moment, potentially facilitating electrostatic attraction to a charged metal surface (physisorption) before chemisorption occurs.

Mechanistic Pathway (Adsorption Model)

Figure 1: Proposed adsorption mechanism of CPTD on mild steel, highlighting the dual contribution of electrostatic (dipole) and orbital (lone pair/

Pre-Experimental Validation

Before initiating corrosion tests, the inhibitor candidate must be characterized to ensure data integrity.

Chemical Verification

-

Purity:

98% (HPLC/GC). Impurities (especially unreacted sulfur chlorides from synthesis) can act as corrosion accelerators. -

Structure Confirmation:

H-NMR (CDCl

Solubility & Solution Preparation

CPTD is lipophilic due to the phenyl and chloro groups. It will likely precipitate in pure aqueous acid.

-

Co-solvent Strategy: Use Ethanol or Acetone (Max 5-10% v/v in final solution).

-

Protocol:

-

Dissolve the required mass of CPTD in the minimum volume of ethanol.

-

Slowly add 1.0 M HCl while sonicating.

-

Control: Prepare a "Blank" solution containing the exact same concentration of ethanol/acid without CPTD to eliminate solvent effects.

-

Experimental Protocols

Protocol A: Weight Loss Method (Gravimetric)

The gold standard for long-term efficiency.

-

Coupon Preparation:

-

Material: Mild Steel (C1018 or similar). Dimensions:

cm. -

Polishing: Abrade successively with SiC paper (grades 400, 600, 800, 1200).

-

Cleaning: Degrease with acetone, wash with distilled water, dry in warm air, and store in a desiccator.

-

-

Immersion:

-

Volume: 100 mL per coupon (Surface area to volume ratio

0.2 cm⁻¹). -

Concentration Range: 0 (Blank), 50, 100, 200, 500 ppm (or

to -

Temperature: 303 K (Standard). Repeat at 313, 323, 333 K for thermodynamic calculations.

-

Duration: 24 hours (static conditions).[2]

-

-

Calculation:

Where

Protocol B: Electrochemical Impedance Spectroscopy (EIS)

Probes the kinetics of the interface and film resistance.

-

Cell Setup: Three-electrode system.

-